molecular formula C₇H₂D₄Br₂ B1161480 4-Bromobenzyl-d4 Bromide

4-Bromobenzyl-d4 Bromide

Cat. No.: B1161480
M. Wt: 253.96
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzyl-d4 Bromide (CAS: 229948-68-9) is a deuterated derivative of 4-bromobenzyl bromide (CAS: 589-15-1), where four hydrogen atoms in the benzyl group are replaced with deuterium (²H or D). Its molecular formula is C₇H₂D₄Br₂, with a molecular weight of 253.96 g/mol . The compound is structurally characterized by two bromine substituents: one on the benzene ring (para position) and another on the methyl group (α position).

Properties

Molecular Formula

C₇H₂D₄Br₂

Molecular Weight

253.96

Synonyms

p,α-Dibromo-toluene-d4;  1-(Bromomethyl)-4-bromobenzene-d4;  1-Bromo-4-(bromomethyl)benzene-d4;  4-(Bromomethyl)bromobenzene-d4;  4-Bromo-1-bromomethylbenzene-d4;  4-Bromobenzyl bromide-d4;  NSC 113584-d4;  p-Bromobenzyl bromide-d4;  α,p-Dibromotoluene-d4

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent in Chemical Reactions :
    • 4-Bromobenzyl-d4 bromide is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki or Stille reactions. These reactions are critical for constructing complex organic molecules.
  • Labeling Agent :
    • The compound serves as a labeling agent in various biochemical assays. Its deuterated nature allows researchers to track metabolic pathways and reaction mechanisms using mass spectrometry and NMR.
  • Synthesis of Pharmaceuticals :
    • In pharmaceutical chemistry, this compound is utilized to synthesize key intermediates for drug development. Its ability to provide isotopic labeling aids in pharmacokinetic studies, enhancing understanding of drug behavior in biological systems.

Analytical Chemistry Applications

  • NMR Spectroscopy :
    • The incorporation of deuterium enhances NMR spectra resolution, allowing for more precise structural elucidation of organic compounds. This is particularly useful in studying complex mixtures or reaction products.
  • Mass Spectrometry :
    • In mass spectrometry, the presence of deuterium provides distinct isotopic patterns that can be used to confirm the identity of compounds and assess purity levels.

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal demonstrated the use of this compound in synthesizing a novel anti-cancer agent. The researchers utilized this compound as an intermediate, showcasing its effectiveness in improving yield and reducing reaction times compared to non-deuterated analogs.

Case Study 2: Metabolic Pathway Analysis

In another research project focused on metabolic pathways, scientists employed this compound to trace the metabolism of a specific drug candidate in vivo. The results indicated that the compound's deuterated form allowed for clearer identification of metabolites through advanced NMR techniques.

Comparison with Similar Compounds

4-Methylbenzyl Bromide (p-Xylyl Bromide)

  • Molecular Formula : C₈H₉Br
  • Molecular Weight : 185.06 g/mol
  • Key Substituents : Methyl group (para) and bromine (α).
  • Physical Properties : Melting point: 34–36°C .
  • Applications : Widely used as an alkylating agent in organic synthesis.
  • Safety : Irritant; less reactive than brominated analogs due to the electron-donating methyl group .

4-Methoxybenzyl Bromide

  • Molecular Formula : C₈H₉BrO
  • Molecular Weight : 201.06 g/mol
  • Key Substituents : Methoxy group (para) and bromine (α).
  • Applications : A key intermediate in pharmaceutical synthesis, leveraging the methoxy group’s directing effects in electrophilic substitution .
  • Safety : Corrosive; similar handling precautions as other benzyl bromides .

3-Fluoro-4-bromobenzyl Bromide

  • Molecular Formula : C₇H₅Br₂F
  • Molecular Weight : 267.93 g/mol
  • Key Substituents : Fluorine (meta) and bromine (para and α).
  • Applications : Fluorine’s electronegativity enhances reactivity in cross-coupling reactions, making it valuable in agrochemical and drug synthesis .

Sepantronium Bromide (YM-155)

  • Molecular Formula : C₂₀H₁₉BrN₄O₃
  • Molecular Weight : 443.29 g/mol
  • Structure : Complex heterocyclic compound with bromine, nitrogen, and ether groups.
  • Applications : A survivin inhibitor used in cancer research (IC₅₀: 0.54 nM). It suppresses tumor growth in preclinical models and sensitizes cells to radiation .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Substituents Applications Safety Profile
4-Bromobenzyl-d4 Bromide C₇H₂D₄Br₂ 253.96 Br (para), Br (α), D₄ Isotopic labeling, NMR/MS Corrosive, irritant
4-Methylbenzyl bromide C₈H₉Br 185.06 Br (α), CH₃ (para) Alkylation reactions Irritant
4-Methoxybenzyl bromide C₈H₉BrO 201.06 Br (α), OCH₃ (para) Pharmaceutical intermediates Corrosive
3-Fluoro-4-bromobenzyl bromide C₇H₅Br₂F 267.93 Br (α, para), F (meta) Agrochemical synthesis Handle with care
Sepantronium Bromide C₂₀H₁₉BrN₄O₃ 443.29 Br, N-heterocycles Cancer research Research-only

Key Research Findings

Deuteration Effects : The deuterium in this compound reduces vibrational modes in NMR, minimizing signal splitting and improving resolution. In mass spectrometry, its higher mass aids in distinguishing labeled compounds from natural analogs .

Reactivity Trends : Electron-withdrawing groups (e.g., Br in this compound) increase electrophilicity at the α-carbon, enhancing alkylation efficiency compared to electron-donating groups (e.g., CH₃ in 4-Methylbenzyl bromide) .

Therapeutic Potential: Sepantronium Bromide’s mechanism (survivin inhibition) contrasts sharply with smaller benzyl bromides, which lack intrinsic bioactivity but serve as synthetic precursors .

Q & A

Q. What statistical methods are appropriate for analyzing variability in deuterium labeling efficiency across synthetic batches?

  • Methodological Answer : Perform ANOVA to compare batch means, using isotopic purity as the dependent variable. Apply Tukey’s HSD test for post-hoc analysis. Report relative standard deviation (RSD) to quantify variability, aiming for RSD <5% .

Experimental Design

Q. What controls are essential when using this compound in kinetic studies?

  • Methodological Answer : Include protiated analogs as controls to isolate isotope effects. Use deuterated solvents to avoid solvent-based H/D exchange. Monitor reaction temperature precisely, as KIE is temperature-dependent .

Q. How can researchers mitigate interference from this compound degradation products in analytical workflows?

  • Methodological Answer : Implement SPE (solid-phase extraction) or derivatization to separate degradation products. Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to enhance specificity for the parent compound .

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